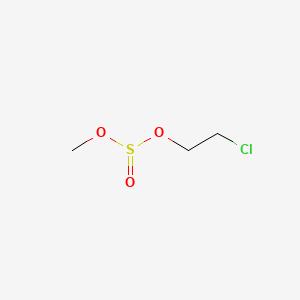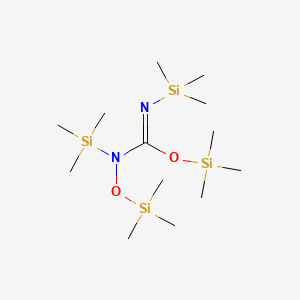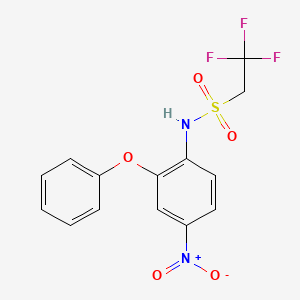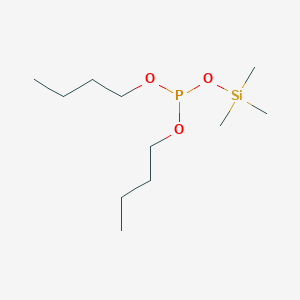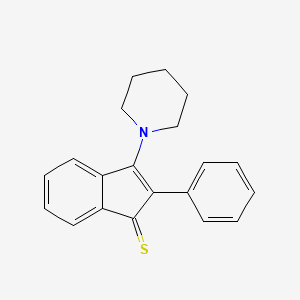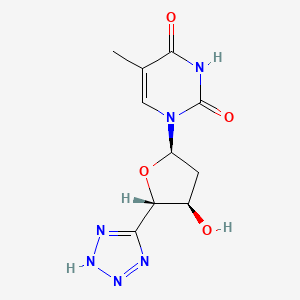![molecular formula C16H29B2ClO4 B14636307 2,2'-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) CAS No. 52221-74-6](/img/structure/B14636307.png)
2,2'-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a complex organic compound that features a boron-containing dioxaborolane structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of 3-chloro-2-chloromethyl-1-propene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction conditions often require a catalyst and an inert atmosphere to prevent unwanted side reactions. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality 2,2’-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane).
化学反応の分析
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with electrophiles or nucleophiles.
Coupling Reactions: The boron-containing dioxaborolane groups can engage in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and various electrophiles or nucleophiles for addition reactions. Typical reaction conditions involve the use of inert atmospheres, such as nitrogen or argon, and controlled temperatures to optimize reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while substitution reactions with amines produce amine derivatives of the original compound.
科学的研究の応用
2,2’-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of boron-containing polymers and other complex organic molecules.
Material Science: The compound is utilized in the development of advanced materials with unique properties, such as enhanced thermal stability and conductivity.
Medicinal Chemistry: Researchers explore its potential as a building block for drug development, particularly in the design of boron-containing pharmaceuticals.
Catalysis: It serves as a ligand in catalytic systems for various organic transformations.
作用機序
The mechanism of action of 2,2’-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) involves its ability to form stable complexes with various substrates. The boron atoms in the dioxaborolane groups can coordinate with nucleophiles, facilitating various chemical transformations. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds and the generation of diverse products .
類似化合物との比較
Similar Compounds
3-Chloro-2-chloromethyl-1-propene: This compound shares the chloromethyl and propene moieties but lacks the boron-containing dioxaborolane groups.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in having the dioxaborolane structure but differs in the substituents attached to the boron atoms.
Uniqueness
The uniqueness of 2,2’-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) lies in its combination of a reactive chloromethyl group and boron-containing dioxaborolane groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis and material science .
特性
CAS番号 |
52221-74-6 |
|---|---|
分子式 |
C16H29B2ClO4 |
分子量 |
342.5 g/mol |
IUPAC名 |
2-[3-chloro-2-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H29B2ClO4/c1-11(10-19)12(17-20-13(2,3)14(4,5)21-17)18-22-15(6,7)16(8,9)23-18/h10H2,1-9H3 |
InChIキー |
GAGYCDKVVAWDDC-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C(C)CCl)B2OC(C(O2)(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzonitrile](/img/structure/B14636233.png)

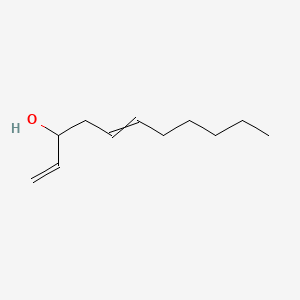
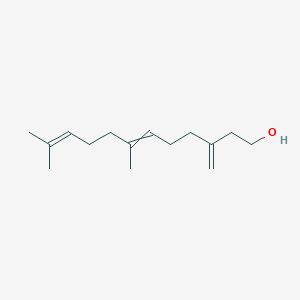

![2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14636267.png)
